1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione
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Overview
Description
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-aminopyrimidin-4-one with 2-aryl-substituted acrylates in the presence of a base under microwave irradiation. This method yields the desired compound with good efficiency . Another approach involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the imino group . Industrial production methods often utilize these synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and acids like hydrochloric acid. For example, the reaction with 2-aryl acrylates in the presence of potassium carbonate under microwave irradiation results in the formation of aryl-substituted derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it serves as a scaffold for the development of new compounds with potential therapeutic properties . In biology, it has been investigated for its antimicrobial and anticancer activities . In medicine, derivatives of this compound have shown promise as tyrosine kinase inhibitors, which are important in the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry as a starting material for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with the growth and survival of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine derivatives. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug development. Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives, which also exhibit diverse biological activities .
Properties
CAS No. |
183742-03-2 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3,7-dihydropyrido[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H5N3O2/c11-6-1-4-5(2-8-6)9-3-10-7(4)12/h1-3H,(H,8,11)(H,9,10,12) |
InChI Key |
ZQFOGDPVTFULDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)N=CNC2=O |
Origin of Product |
United States |
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